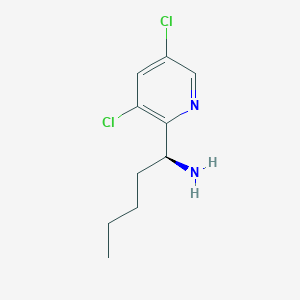
(S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine is a chiral amine compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions. The compound also contains a pentyl chain attached to the nitrogen atom of the pyridine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichloropyridine.
Alkylation: The pyridine ring is alkylated using a suitable alkylating agent, such as pentyl bromide, in the presence of a base like potassium carbonate.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale alkylation reactions followed by efficient chiral resolution processes. The use of continuous flow reactors and automated separation techniques can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
(S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine is used as a building block in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of chiral drugs. Its structural features can be exploited to develop new therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine: The enantiomer of the compound, which may exhibit different biological activity.
1-(3,5-Dichloropyridin-2-yl)butan-1-amine: A shorter-chain analog with potentially different chemical and physical properties.
1-(3,5-Dichloropyridin-2-yl)hexan-1-amine: A longer-chain analog that may have different solubility and reactivity.
Uniqueness
(S)-1-(3,5-Dichloropyridin-2-yl)pentan-1-amine is unique due to its specific chiral configuration and the presence of two chlorine atoms on the pyridine ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C10H14Cl2N2 |
|---|---|
Poids moléculaire |
233.13 g/mol |
Nom IUPAC |
(1S)-1-(3,5-dichloropyridin-2-yl)pentan-1-amine |
InChI |
InChI=1S/C10H14Cl2N2/c1-2-3-4-9(13)10-8(12)5-7(11)6-14-10/h5-6,9H,2-4,13H2,1H3/t9-/m0/s1 |
Clé InChI |
SZFAQPQUCYXFBO-VIFPVBQESA-N |
SMILES isomérique |
CCCC[C@@H](C1=C(C=C(C=N1)Cl)Cl)N |
SMILES canonique |
CCCCC(C1=C(C=C(C=N1)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


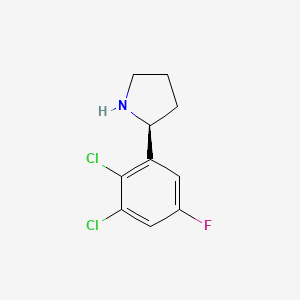
![[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol](/img/structure/B12975183.png)
![3-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12975188.png)
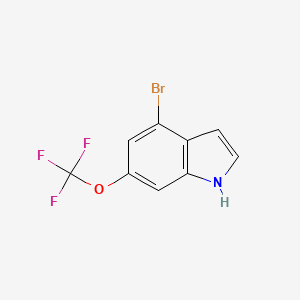

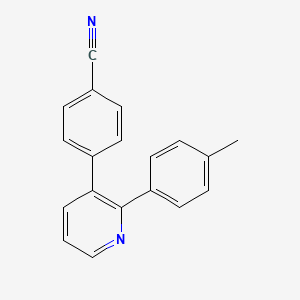

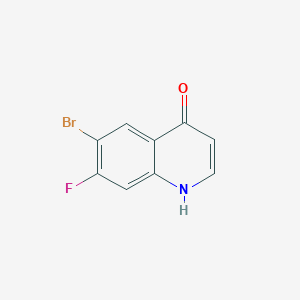
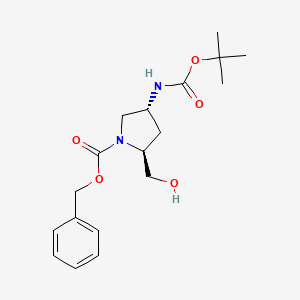
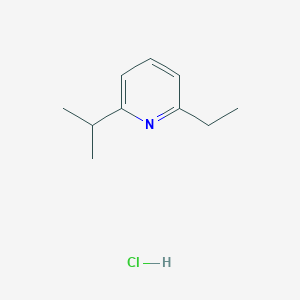


![2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate](/img/structure/B12975251.png)
![2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B12975272.png)
